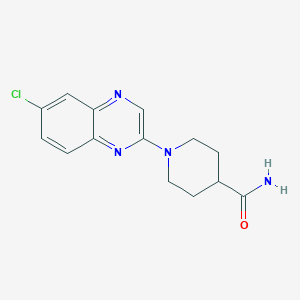
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide is a compound that features a quinoxaline moiety and a piperidine ring. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities . Piperidine, on the other hand, is a six-membered heterocyclic amine widely used as a building block in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide typically involves the condensation of 6-chloroquinoxaline with piperidine-4-carboxamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve multi-step synthesis processes, including cyclization and amination reactions .
Analyse Des Réactions Chimiques
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being studied for its potential use in treating diseases such as tuberculosis and malaria.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit enzymes and receptors involved in various biological processes, leading to its antimicrobial and anticancer effects . The piperidine ring enhances the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide can be compared with other quinoxaline and piperidine derivatives:
Quinoxaline Derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are quinoxaline-containing drugs used as antibiotics.
Piperidine Derivatives: Piperine, Evodiamine, Matrine, Berberine, and Tetrandine are naturally occurring piperidine-based compounds with various biological activities. The uniqueness of this compound lies in its combined quinoxaline and piperidine moieties, which contribute to its diverse pharmacological properties.
Propriétés
IUPAC Name |
1-(6-chloroquinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-12(7-10)17-8-13(18-11)19-5-3-9(4-6-19)14(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGVYOSWGXBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CN=C3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)
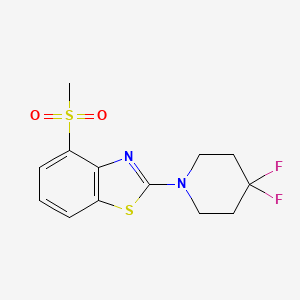
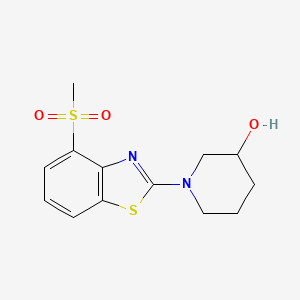
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)
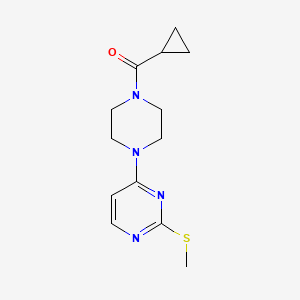
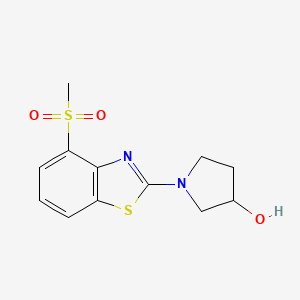
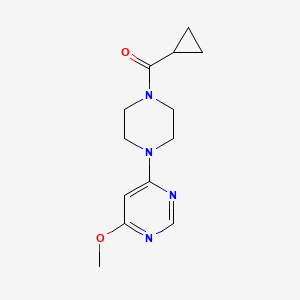
![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)
![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)
![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6460394.png)
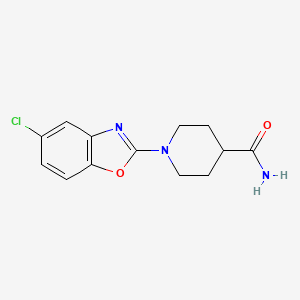
![N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460409.png)
